2-Azabicyclo[4.1.0]heptane-6-carboxylic acid
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Overview
Description
2-Azabicyclo[4.1.0]heptane-6-carboxylic acid is a bicyclic compound with a nitrogen atom incorporated into its structure. It is known for its unique chemical properties and potential applications in various fields of scientific research. The compound is often used in the synthesis of pharmaceuticals and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azabicyclo[4.1.0]heptane-6-carboxylic acid typically involves multiple steps. One common method starts with the preparation of tert-butyl 6-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate, which is obtained in four steps starting from readily available 4-hydroxymethyl pyridine . The synthetic route involves various reaction conditions, including the use of protecting groups and specific reagents to achieve the desired product.
Industrial Production Methods
Industrial production methods for 2-Azabicyclo[41
Chemical Reactions Analysis
Types of Reactions
2-Azabicyclo[4.1.0]heptane-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
2-Azabicyclo[4.1.0]heptane-6-carboxylic acid has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: It is used in the study of biological systems and the development of biologically active compounds.
Industry: It is used in the production of specialty chemicals and materials for various industrial applications
Mechanism of Action
The mechanism of action of 2-Azabicyclo[4.1.0]heptane-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .
Comparison with Similar Compounds
2-Azabicyclo[4.1.0]heptane-6-carboxylic acid can be compared with other similar compounds, such as:
Azabicyclo[2.2.1]heptane-3-carboxylic acid: This compound has a similar bicyclic structure but differs in the position of the nitrogen atom and the carboxylic acid group.
Bicyclo[3.1.1]heptanes: These compounds have a different ring structure but share some chemical properties with this compound.
The uniqueness of this compound lies in its specific bicyclic structure and the presence of a nitrogen atom, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-azabicyclo[4.1.0]heptane-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c9-6(10)7-2-1-3-8-5(7)4-7/h5,8H,1-4H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMVZOHZFNGIUTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC2NC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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